3-Amino-1-(2-methoxyethyl)urea
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Overview
Description
3-Amino-1-(2-methoxyethyl)urea is a chemical compound with the molecular formula C4H11N3O2 and a molecular weight of 133.15 g/mol . It is also known by its IUPAC name, N-(2-methoxyethyl)hydrazinecarboxamide . This compound is characterized by the presence of an amino group, a methoxyethyl group, and a urea moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-1-(2-methoxyethyl)urea can be synthesized through several methods. One common synthetic route involves the reaction of hydrazine hydrate with a suitable precursor, such as carbamic acid, N-(2-methoxyethyl)-, phenyl ester . The reaction typically occurs at temperatures ranging from 80 to 90°C for about 12 hours . The yield of this reaction is reported to be around 84% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-methoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenated compounds or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
3-Amino-1-(2-methoxyethyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The amino group and urea moiety allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,1-bis(2-methoxyethyl)urea: This compound has a similar structure but contains an additional methoxyethyl group.
N-(2-methoxyethyl)hydrazinecarboxamide: This is another closely related compound with similar functional groups.
Uniqueness
3-Amino-1-(2-methoxyethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-amino-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O2/c1-9-3-2-6-4(8)7-5/h2-3,5H2,1H3,(H2,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGGZMJCZCMERJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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